Chlorhydrate d'harmine

Vue d'ensemble

Description

Harmine hydrochloride is a β-carboline alkaloid derived from the seeds of the medicinal plant Peganum harmala L. It has been used for thousands of years in traditional medicine across the Middle East and China . Harmine hydrochloride is known for its broad-spectrum pharmacological activities, including anti-inflammatory, neuroprotective, antidiabetic, and antitumor properties .

Applications De Recherche Scientifique

Harmine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various β-carboline derivatives.

Biology: Studied for its neuroprotective and anti-inflammatory effects.

Medicine: Investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.

Industry: Used in the development of insecticides and antiviral agents

Mécanisme D'action

Target of Action

Harmine Hydrochloride primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .

Mode of Action

Harmine Hydrochloride acts as a reversible inhibitor of MAO-A . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can lead to an increase in the levels of monoamines, affecting various physiological processes . Harmine Hydrochloride also interacts with DNA oligomers through spontaneous, exothermic, and energetically favorable processes involving H-bonds, van der Waals interactions, and hydrophobic interactions .

Biochemical Pathways

Harmine Hydrochloride affects several biochemical pathways. It has been shown to inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition , cell cycle regulation , angiogenesis , and the induction of tumor cell apoptosis . It also reduces drug resistance when used in combination with chemotherapeutic drugs .

Result of Action

Harmine Hydrochloride has a broad spectrum of pharmacological properties, including anti-inflammatory , neuroprotective , antidiabetic , and antitumor activities . It can inhibit the formation of osteoclasts and enhance the formation of pre-osteoclasts . It also promotes the expression of cyclin B1, leading to cell cycle arrest at the G2/M phase and inhibition of the proliferation of certain cancer cells .

Action Environment

The action of Harmine Hydrochloride can be influenced by environmental factors. For instance, it is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas, such as the Middle East and some provinces of China . The plant’s growth conditions could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Harmine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase A (MAO-A), where Harmine Hydrochloride acts as an inhibitor . This inhibition leads to increased levels of monoamines, such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and other neurological functions. Additionally, Harmine Hydrochloride has been shown to interact with DYRK1A, a kinase involved in cell cycle regulation, thereby inhibiting its activity and affecting cell proliferation .

Cellular Effects

Harmine Hydrochloride exerts various effects on different cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis through mechanisms such as epithelial-to-mesenchymal transition and cell cycle regulation . In neuronal cells, Harmine Hydrochloride has neuroprotective effects, promoting cell survival and reducing oxidative stress . It also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, Harmine Hydrochloride affects gene expression by modulating the stability of proteins like PER2, which is involved in circadian rhythm regulation .

Molecular Mechanism

The molecular mechanism of Harmine Hydrochloride involves several key interactions. It binds to the active site of MAO-A, inhibiting its enzymatic activity and preventing the breakdown of monoamines . This leads to increased levels of neurotransmitters, which can have antidepressant effects. Harmine Hydrochloride also inhibits DYRK1A by binding to its ATP-binding site, thereby blocking its kinase activity and affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, Harmine Hydrochloride modulates gene expression by stabilizing proteins like PER2, which play a role in circadian rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Harmine Hydrochloride can change over time. Studies have shown that Harmine Hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to Harmine Hydrochloride has been observed to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In neuronal cells, chronic treatment with Harmine Hydrochloride has shown neuroprotective effects, reducing oxidative stress and promoting cell survival .

Dosage Effects in Animal Models

The effects of Harmine Hydrochloride vary with different dosages in animal models. At low doses, Harmine Hydrochloride has been shown to have neuroprotective and antidepressant effects, while higher doses can lead to toxicity and adverse effects . In studies involving spontaneously hypertensive rats, Harmine Hydrochloride demonstrated a protective effect against cardiac hypertrophy at therapeutic doses . At higher doses, it can induce tremors and other neurological symptoms . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Harmine Hydrochloride is involved in several metabolic pathways. After oral ingestion, it undergoes first-pass metabolism in the liver, where it is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6 . This metabolism results in the formation of various hydroxylated metabolites, which are eventually excreted. The metabolic activity of CYP2D6 can influence the bioavailability and efficacy of Harmine Hydrochloride, as variations in this enzyme can lead to differences in drug metabolism and response .

Transport and Distribution

Harmine Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, Harmine Hydrochloride interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux, which can affect its intracellular concentration and distribution . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of Harmine Hydrochloride.

Subcellular Localization

The subcellular localization of Harmine Hydrochloride is essential for its activity and function. Studies have shown that Harmine Hydrochloride can localize to various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating their activity and influencing cellular processes. In the nucleus, Harmine Hydrochloride can affect gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are influenced by targeting signals and post-translational modifications that direct Harmine Hydrochloride to specific compartments within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Harmine hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines . The reaction involves heating the azidopyridines to induce the formation of the β-carboline structure. This method allows for the synthesis of harmine and its structural analogs.

Industrial Production Methods: Industrial production of harmine hydrochloride typically involves the extraction of harmine from Peganum harmala seeds, followed by its conversion to the hydrochloride salt. The extraction process includes solvent extraction, purification, and crystallization steps to obtain high-purity harmine .

Analyse Des Réactions Chimiques

Types of Reactions: Harmine hydrochloride undergoes various chemical reactions, including:

Oxidation: Harmine can be oxidized to form harmaline and other derivatives.

Reduction: Harmine can be reduced to form harmalol.

Substitution: Harmine can undergo substitution reactions to form various derivatives with different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products:

Oxidation: Harmaline, harmalol.

Reduction: Harmalol.

Substitution: Various harmine derivatives with modified pharmacological properties.

Comparaison Avec Des Composés Similaires

- Harmaline

- Harmalol

- Harman

- Tetrahydroharmine

Harmine hydrochloride stands out due to its unique combination of pharmacological properties and its potential for therapeutic applications in various fields.

Propriétés

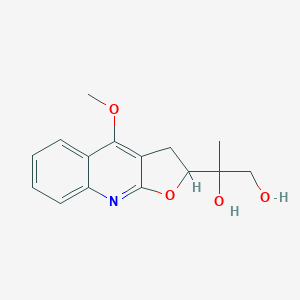

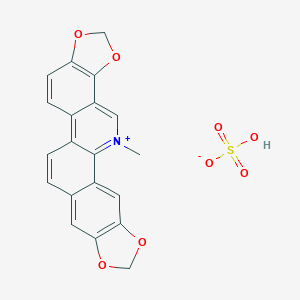

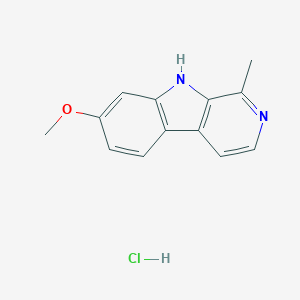

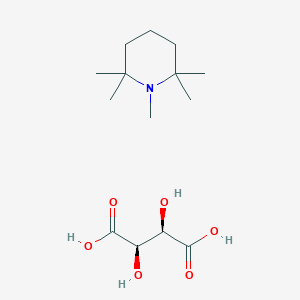

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLYCKZIUTKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40828-94-2 | |

| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7052024 | |

| Record name | Harmine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-27-1 | |

| Record name | Harmine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harmine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89I34ODAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of harmine hydrochloride?

A1: Harmine hydrochloride exhibits its effects through multiple mechanisms. It is a known inhibitor of monoamine oxidase A (MAO-A), [, , ] an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. This inhibitory action likely contributes to its neuroprotective and antidepressant effects. [, , ] Additionally, harmine hydrochloride influences various signaling pathways involved in cell growth, proliferation, and apoptosis. Studies have shown its ability to induce G2/M cell cycle arrest and apoptosis in different cancer cell lines. [, , , , ] It achieves this by modulating the activity of mitogen-activated protein kinases (MAPKs) like JNK and ERK1/2, [, , , ] as well as the PI3K/AKT pathway. [, , ] Harmine hydrochloride also demonstrates the ability to induce autophagy in cancer cells, potentially through the activation of the ERK1/2 pathway. []

Q2: Does harmine hydrochloride exhibit selectivity towards specific cell types?

A2: While harmine hydrochloride shows activity against various cancer cell lines, including pancreatic cancer, [] leukemia, [] breast cancer, [] hepatocellular carcinoma, [] and colorectal carcinoma, [] its effects are not limited to malignant cells. Research suggests that harmine hydrochloride can also influence the behavior of normal cells, such as impacting muscle fiber size and mitochondrial function. [] Interestingly, one study highlighted its selectivity for the androgen receptor (AR) over other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). [] This selectivity is promising for potential applications in prostate cancer treatment. []

Q3: How does harmine hydrochloride impact mitochondrial function?

A3: Studies suggest that harmine hydrochloride can induce mitochondrial dysfunction, possibly by increasing reactive oxygen species (ROS) production. [] This effect can lead to a decrease in mitochondrial membrane potential, as observed by a reduced uptake of Rhodamine 123 in SK-Hep1 cells. [] Additionally, research has shown that harmine hydrochloride treatment can lead to mitochondrial damage and centronucleation in muscle fibers. [] These findings point towards a complex interplay between harmine hydrochloride and mitochondrial function, highlighting the need for further research to fully understand its implications.

Q4: What is the molecular formula and weight of harmine hydrochloride?

A4: Harmine hydrochloride has the molecular formula C13H12N2O•HCl, with a molecular weight of 248.71 g/mol. [, ]

Q5: Are there any specific spectroscopic features that distinguish harmine hydrochloride?

A5: Studies employing UV spectrophotometry reveal that the hydrochloride salt of harmine exhibits a higher absorbance of ultraviolet laser irradiation (337 nm) compared to its non-salt form. [] This characteristic contributes to the increased ionization efficiency of the chlorinated molecule in negative-ion matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) using harmine hydrochloride as the matrix. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)